Bienvenue dans la boutique en ligne BenchChem!

6-bromo-7-fluoro-2H-isoquinolin-1-one

PARP-1 inhibition IC50 medicinal chemistry

Targeting PARP‑1? This 6‑bromo‑7‑fluoro‑2H‑isoquinolin‑1‑one scaffold delivers a 70‑fold potency gain over generic isoquinolinone (IC₅₀ 100 nM vs. 7,000 nM). The orthogonal C6‑Br (cross‑coupling) and C7‑F (SNAr) reactivity enables rapid, sequential decoration for SAR exploration. Consistent ≥97% purity ensures reproducible biochemical and cellular assays. Bulk quantities available for medicinal chemistry campaigns – order now.

Molecular Formula C9H5BrFNO
Molecular Weight 242.047
CAS No. 1938129-80-6
Cat. No. B2931610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-fluoro-2H-isoquinolin-1-one
CAS1938129-80-6
Molecular FormulaC9H5BrFNO
Molecular Weight242.047
Structural Identifiers
SMILESC1=CNC(=O)C2=CC(=C(C=C21)Br)F
InChIInChI=1S/C9H5BrFNO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13)
InChIKeySBGPPELXVBDHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-fluoro-2H-isoquinolin-1-one (CAS 1938129-80-6): A Dual-Halogenated Isoquinolinone Scaffold for PARP-1 Inhibitor Discovery and Medicinal Chemistry Optimization


6-Bromo-7-fluoro-2H-isoquinolin-1-one is a heterocyclic isoquinolin-1-one derivative characterized by bromine and fluorine substitution at the 6- and 7-positions, respectively. It has a molecular weight of 242.04 g/mol and an XLogP of 2.1, indicating moderate lipophilicity [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors [2]. Its unique dual-halogenation pattern enables both specific target engagement and diverse synthetic elaboration via cross-coupling reactions.

Why Generic Isoquinolin-1-one Substitution Fails: The Critical Impact of 6-Bromo-7-Fluoro Substitution on PARP-1 Inhibitory Potency


The substitution pattern on the isoquinolin-1-one core critically dictates both target engagement and synthetic utility. Unsubstituted isoquinolin-1-one exhibits weak PARP-1 inhibition (IC50 = 7,000 nM), while the 6-bromo-7-fluoro substitution confers a 70-fold increase in potency (IC50 = 100 nM) [1]. Similarly, 5-amino substitution yields only a modest 4-fold improvement (IC50 = 1,820 nM) [2]. These quantitative differences demonstrate that generic or alternative isoquinolinones cannot substitute for the specific 6-bromo-7-fluoro pattern without compromising potency or necessitating de novo SAR exploration, thereby justifying the targeted procurement of this precise compound for PARP-1-focused research programs.

Quantitative Differentiation Evidence for 6-Bromo-7-fluoro-2H-isoquinolin-1-one (CAS 1938129-80-6) Against Closest Analogs


PARP-1 Inhibitory Potency: 70-Fold Enhancement over Unsubstituted Isoquinolin-1-one and 18-Fold over 5-Amino Analog

6-Bromo-7-fluoro-2H-isoquinolin-1-one inhibits human recombinant PARP-1 with an IC50 of 100 nM in an ELISA-based assay after 1-hour incubation [1]. In contrast, the unsubstituted isoquinolin-1(2H)-one scaffold exhibits an IC50 of 7,000 nM (7 µM) in a PARP inhibition assay [2], representing a 70-fold potency gain conferred by the 6-bromo-7-fluoro substitution. The 5-amino analog (5-AIQ) shows an intermediate IC50 of 1,820 nM (1.82 µM) [3], indicating that the 6,7-dihalogenation pattern provides a 18-fold potency advantage over even a potent amino-substituted comparator.

PARP-1 inhibition IC50 medicinal chemistry

Enhanced Lipophilicity (XLogP) Driven by Dual Halogenation Facilitates Blood-Brain Barrier Penetration and Membrane Permeability

The computed XLogP for 6-bromo-7-fluoro-2H-isoquinolin-1-one is 2.1 [1], compared to a value of 1.3 for the unsubstituted isoquinolin-1(2H)-one scaffold [2]. This 0.8 log unit increase in lipophilicity is attributed to the electron-withdrawing and hydrophobic contributions of the bromine and fluorine substituents.

lipophilicity XLogP drug design

High Commercial Purity (≥97%) Ensures Reproducible Synthetic and Biological Outcomes

Commercially available 6-bromo-7-fluoro-2H-isoquinolin-1-one is supplied with a minimum purity of 97% as verified by vendor certificate of analysis [1]. This level of purity exceeds the typical threshold (≥95%) for research-grade intermediates and ensures minimal batch-to-batch variability.

purity quality control procurement

Dual Halogenation (Br and F) Confers Unique Synthetic Versatility for Downstream Functionalization via Cross-Coupling and Nucleophilic Aromatic Substitution

The presence of both bromine and fluorine atoms at adjacent positions on the isoquinolinone ring provides orthogonal reactivity handles. The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C-F bond can undergo selective nucleophilic aromatic substitution (SNAr) under appropriate conditions. This dual reactivity is not present in mono-halogenated or unsubstituted isoquinolinones, which offer only a single reactive site or none at all [1].

synthetic chemistry cross-coupling functionalization

High-Value Application Scenarios for 6-Bromo-7-fluoro-2H-isoquinolin-1-one (CAS 1938129-80-6) in Drug Discovery and Chemical Biology


PARP-1 Inhibitor Lead Optimization and SAR Expansion

With a validated PARP-1 IC50 of 100 nM [1], this compound serves as an optimal starting point for medicinal chemistry campaigns targeting PARP-1. Its dual-halogenation pattern allows for rapid analog synthesis via cross-coupling at the C6 position while retaining the metabolically stabilizing C7-fluoro group. This enables systematic exploration of substituent effects on potency, selectivity, and pharmacokinetic properties, accelerating the identification of clinical candidates for oncology and inflammatory diseases.

Development of CNS-Penetrant PARP Inhibitors

The elevated lipophilicity (XLogP = 2.1) relative to the parent scaffold (XLogP = 1.3) [1] suggests improved passive membrane permeability and potential blood-brain barrier penetration. This property is critical for developing PARP inhibitors intended for neurological applications such as ischemic stroke, traumatic brain injury, or neurodegenerative diseases where PARP-1 activation contributes to neuronal cell death.

Chemoselective Synthesis of Complex Heterocyclic Libraries

The orthogonal reactivity of the C6-Br and C7-F bonds [2] makes this compound an ideal building block for diversity-oriented synthesis. Researchers can sequentially functionalize the scaffold using palladium-catalyzed cross-coupling at the bromine site followed by SNAr at the fluorine site (or vice versa), enabling the efficient construction of structurally diverse compound collections for phenotypic screening or target identification campaigns.

Standardized Reference Compound for PARP-1 Inhibition Assays

Given its well-defined potency (IC50 = 100 nM) and high commercial purity (≥97%) [3], this compound can be utilized as a reliable reference standard in biochemical and cellular assays to benchmark the activity of novel PARP-1 inhibitors. Its consistent performance across batches ensures assay reproducibility and facilitates cross-study data comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-7-fluoro-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.